

Solubility Profile of Deoxyenterocin: A Technical Guide

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Compound of Interest

Compound Name: *Deoxyenterocin*

Cat. No.: *B15602271*

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Introduction

Deoxyenterocin, a polyketide natural product, has garnered interest for its potential biological activities. A critical parameter for the advancement of any compound in drug discovery and development is its solubility in various solvent systems. This technical guide provides a summary of the known solubility characteristics of **Deoxyenterocin** and outlines a comprehensive experimental protocol for its quantitative determination. Understanding the solubility of **Deoxyenterocin** is fundamental for formulation development, designing in vitro and in vivo experiments, and ensuring accurate and reproducible results.

Data Presentation: Solubility of Deoxyenterocin

Currently, publicly available quantitative solubility data for **Deoxyenterocin** is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility of **Deoxyenterocin** in common laboratory solvents.

Solvent Name	Chemical Formula	Solvent Type	Solubility
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Soluble
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	Soluble
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble
Methanol	CH ₃ OH	Polar Protic	Soluble

This data is based on currently available literature. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standard procedure for determining the equilibrium solubility of **Deoxyenterocin** in a given solvent. This method is widely accepted and provides reliable data.

1. Materials:

- **Deoxyenterocin** (solid form)
- Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

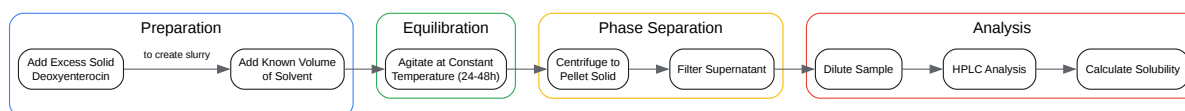
2. Procedure:

- Preparation of Stock Solutions and Calibration Curve:
 - Prepare a concentrated stock solution of **Deoxyenterocin** in a solvent in which it is freely soluble (e.g., DMSO).
 - From the stock solution, prepare a series of standard solutions of known concentrations.
 - Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
- Sample Preparation:
 - Add an excess amount of solid **Deoxyenterocin** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the test solvent to the vial.
- Equilibration:
 - Tightly cap the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand to let the excess solid settle.

- Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a syringe filter to remove any remaining particulate matter.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
 - Inject the diluted sample into the HPLC system and determine the peak area.
- Data Analysis:
 - Using the calibration curve, determine the concentration of **Deoxyenterocin** in the diluted sample.
 - Calculate the solubility of **Deoxyenterocin** in the test solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.



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Caption: Experimental workflow for determining solubility.

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